molecular formula C4H11ClFN B2446770 (2R)-1-Fluoro-N-methylpropan-2-amine;hydrochloride CAS No. 2567489-88-5

(2R)-1-Fluoro-N-methylpropan-2-amine;hydrochloride

Cat. No.: B2446770
CAS No.: 2567489-88-5
M. Wt: 127.59
InChI Key: WXDLYIUHQCZKME-PGMHMLKASA-N
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Description

(2R)-1-Fluoro-N-methylpropan-2-amine;hydrochloride is a chemical compound with a specific stereochemistry, indicated by the (2R) configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-Fluoro-N-methylpropan-2-amine;hydrochloride typically involves the fluorination of a suitable precursor. One common method is the reaction of N-methylpropan-2-amine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and improved safety. The use of automated systems and advanced purification techniques ensures high purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-Fluoro-N-methylpropan-2-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions include various amine derivatives, oxides, and substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2R)-1-Fluoro-N-methylpropan-2-amine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (2R)-1-Fluoro-N-methylpropan-2-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom’s presence can significantly alter the compound’s binding affinity and selectivity, leading to unique biological effects. The compound may act by inhibiting or activating certain pathways, depending on its specific interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-Fluoro-N-methylpropan-2-amine;hydrochloride: The enantiomer of the compound with different stereochemistry.

    1-Fluoro-N-methylpropan-2-amine: Lacks the hydrochloride component.

    N-methylpropan-2-amine: Lacks the fluorine atom.

Uniqueness

(2R)-1-Fluoro-N-methylpropan-2-amine;hydrochloride is unique due to its specific (2R) configuration and the presence of both a fluorine atom and a hydrochloride group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2R)-1-fluoro-N-methylpropan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10FN.ClH/c1-4(3-5)6-2;/h4,6H,3H2,1-2H3;1H/t4-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXDLYIUHQCZKME-PGMHMLKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CF)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CF)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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